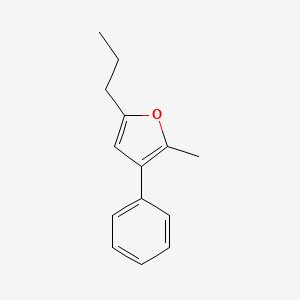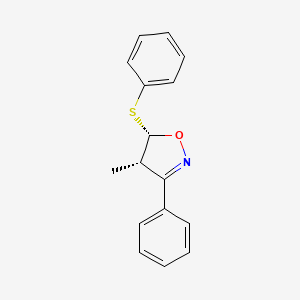![molecular formula C28H18O4 B12906814 [2,2'-Bibenzofuran]-3,3'(2H,2'H)-dione, 2,2'-diphenyl- CAS No. 63136-74-3](/img/structure/B12906814.png)
[2,2'-Bibenzofuran]-3,3'(2H,2'H)-dione, 2,2'-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-diphenyl-[2,2’-bibenzofuran]-3,3’(2H,2’H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bibenzofuran core with diphenyl substituents, making it an interesting subject for research in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-diphenyl-[2,2’-bibenzofuran]-3,3’(2H,2’H)-dione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-diphenyl-[2,2’-bibenzofuran]-3,3’(2H,2’H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroquinone derivatives.
Applications De Recherche Scientifique
2,2’-diphenyl-[2,2’-bibenzofuran]-3,3’(2H,2’H)-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photonic devices.
Mécanisme D'action
The mechanism by which 2,2’-diphenyl-[2,2’-bibenzofuran]-3,3’(2H,2’H)-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:
Binding to active sites: The compound can bind to the active sites of enzymes, inhibiting or modifying their activity.
Signal transduction: It may influence cellular signaling pathways, leading to changes in cell behavior or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-diphenyl-2H-chromene: Known for its photochromic properties.
2,2’-diphenyl-1-picrylhydrazyl: Used in antioxidant studies.
2,2’-diphenyl-2H-benzo[h]chromene:
Uniqueness
2,2’-diphenyl-[2,2’-bibenzofuran]-3,3’(2H,2’H)-dione stands out due to its bibenzofuran core, which imparts unique electronic and structural properties. This makes it particularly valuable in the development of advanced materials and in the study of complex organic reactions.
Propriétés
Numéro CAS |
63136-74-3 |
|---|---|
Formule moléculaire |
C28H18O4 |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
2-(3-oxo-2-phenyl-1-benzofuran-2-yl)-2-phenyl-1-benzofuran-3-one |
InChI |
InChI=1S/C28H18O4/c29-25-21-15-7-9-17-23(21)31-27(25,19-11-3-1-4-12-19)28(20-13-5-2-6-14-20)26(30)22-16-8-10-18-24(22)32-28/h1-18H |
Clé InChI |
JVKWSLMQMNAXEG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3O2)C4(C(=O)C5=CC=CC=C5O4)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


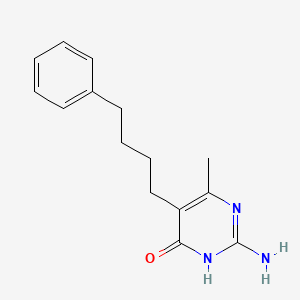
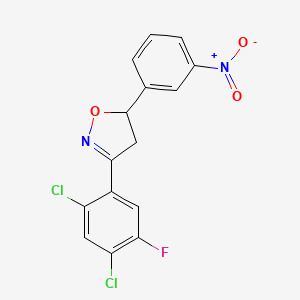
![2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12906754.png)
![Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl-](/img/structure/B12906763.png)
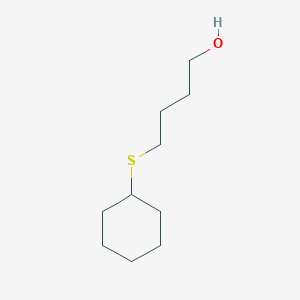
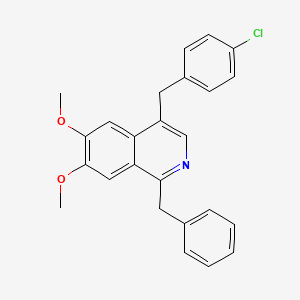
![2,6-Diamino-5-[6-hydroxy-6-(1,3-oxazol-2-yl)hexyl]pyrimidin-4(1H)-one](/img/structure/B12906780.png)
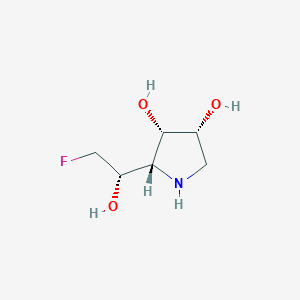
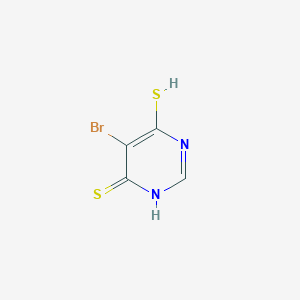
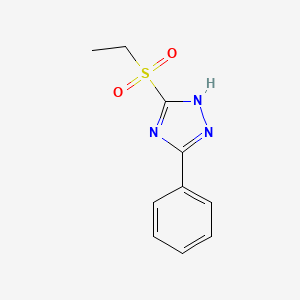
![5-[(4-Bromophenyl)methoxy]-4-chloro-2-propylpyridazin-3(2H)-one](/img/structure/B12906809.png)

